Cleroindicin C

Description

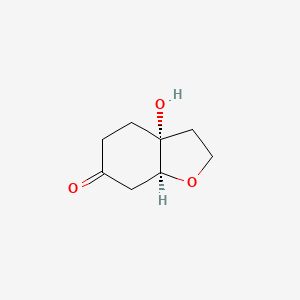

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CCO[C@H]2CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Isolation Methodologies of Cleroindicin C

Plant Sources and Botanical Classification

Cleroindicin C is a naturally occurring compound primarily isolated from plants of the Clerodendrum genus. nbu.ac.ingreenpharmacy.info This genus, which was initially placed in the Verbenaceae family, is now classified under the Lamiaceae family and includes approximately 580 species of trees, shrubs, and herbs. mdpi.comresearchgate.net

The initial discovery and isolation of the cleroindicin family of compounds, including Cleroindicin C, occurred in 1997 from the aerial parts of Clerodendrum indicum. smolecule.comccspublishing.org.cn This plant is recognized in traditional medicine and is distributed widely across Southeast Asia. researchgate.net Further research has identified Cleroindicin C in other species within the genus, such as Clerodendrum bungei. nbu.ac.ingreenpharmacy.info In addition to direct isolation from the plant, Cleroindicin C has also been derived from an endophytic fungus that was itself isolated from Clerodendrum inerme.

While predominantly found in the Clerodendrum genus, the presence of Cleroindicin C has been identified in other botanical sources. Notably, it has been isolated from the final edible product of 'Megaritiki' olives (Olea europaea). acs.orgworldolivecenter.comnih.gov This discovery marked the first time the compound was identified in this species. acs.orgnih.govresearchgate.net The 'Megaritiki' olive is a cultivar widely used in Greece for producing table olives and olive oil. acs.orgworldolivecenter.com Based on available research, there is no significant scientific literature reporting the isolation of Cleroindicin C from the Dolichandrone genus.

Isolation from Clerodendrum Species

Isolation Techniques for Natural Products

The isolation of Cleroindicin C from its natural sources is a multi-step process that relies on a combination of extraction and purification techniques designed to separate the target compound from a complex mixture of other metabolites. researchgate.netrroij.com

Chromatography is the cornerstone technique for purifying natural products like Cleroindicin C. rroij.comnumberanalytics.com The process begins with an extraction step, often using a solvent such as ethanol (B145695) or methanol (B129727) to create a crude extract from the plant material. smolecule.comtandfonline.com This extract, containing a multitude of compounds, is then subjected to various chromatographic methods for separation. rroij.comjsmcentral.org

The fundamental principle of chromatography involves separating components based on their differential distribution between a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas). column-chromatography.com Common techniques employed in the isolation of Cleroindicin C include:

Column Chromatography : This is often used for the initial large-scale fractionation of the crude extract. column-chromatography.com The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent (the mobile phase) is passed through, separating compounds based on their polarity. column-chromatography.com

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used primarily for qualitative analysis to monitor the progress of separation in column chromatography and to identify fractions containing the desired compound. numberanalytics.comjsmcentral.org

High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is often employed. rroij.comnumberanalytics.com This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing high resolution and sensitivity to yield the pure compound. jsmcentral.org

The isolation of Cleroindicin C from olives involved an initial fractionation using low-pressure column chromatography, followed by further purification with preparative TLC to obtain the pure compound. worldolivecenter.com

Once Cleroindicin C is isolated in its pure form, its molecular structure must be determined, a process known as structural elucidation. rroij.comnumberanalytics.com This is accomplished by combining data from several advanced spectroscopic techniques. numberanalytics.comyoutube.com Each method provides unique information about the molecule's architecture. studypug.com

The primary spectroscopic methodologies used are:

Mass Spectrometry (MS) : This technique is crucial for determining the molecular weight and molecular formula of the compound. numberanalytics.comstudypug.com It works by ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, which also provides information about the compound's fragmentation patterns. studypug.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups. numberanalytics.comyoutube.com It measures the absorption of infrared radiation by specific chemical bonds as they vibrate. studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structural framework of an organic molecule. numberanalytics.comresearchgate.net

1D NMR (¹H and ¹³C NMR) provides information on the number and chemical environment of hydrogen and carbon atoms in the molecule. acs.org

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, revealing how individual atoms are bonded together to form the complete structure. acs.org

X-ray Crystallography : If the isolated compound can be grown into a suitable crystal, X-ray crystallography can provide an unambiguous, three-dimensional model of the molecular structure, confirming its exact stereochemistry. studypug.comresearchgate.net

By integrating the data from these complementary techniques, chemists can confidently and accurately determine the complete and complex structure of natural products like Cleroindicin C. studypug.com

Iii. Chemical Synthesis and Stereochemical Aspects of Cleroindicin C

Total Synthesis Strategies for Cleroindicin C and Related Analogs

The pursuit of a total synthesis of Cleroindicin C has led to the development of several innovative and elegant synthetic routes. These strategies often serve as a platform for accessing other members of the cleroindicin family, showcasing the versatility of the developed methodologies.

A significant breakthrough in the synthesis of Cleroindicin C and its congeners (Cleroindicins D and F) was the development of catalytic enantioselective methods. nih.gov One notable approach utilizes the desymmetrization of a prochiral cyclohexadienone intermediate through a chiral phosphoric acid-catalyzed intramolecular oxo-Michael addition. acs.orgnih.gov This key step establishes the critical stereocenter of the bicyclic core with high enantioselectivity. acs.org

An alternative enantioselective strategy employs 2,4-dihydroxybenzaldehyde (B120756) as a starting material, which undergoes a sequence of reactions including o-quinone methide formation and a diastereoselective dearomatization to construct the core structure of the cleroindicin family. acs.orgscite.ainih.govacs.org This method has been successfully applied to the synthesis of all known chiral cleroindicins (C-F), providing a unified approach to this class of natural products. acs.orgnih.gov Further refinement of these syntheses has been achieved through catalytic enantioselective silylation of triol precursors, enabling efficient access to key chiral building blocks. nih.gov

The syntheses of Cleroindicin C and its analogs rely on the strategic construction of key intermediates that enable the formation of the characteristic fused ring system. A common and crucial intermediate is a substituted cyclohexadienone, which can be generated through the oxidative dearomatization of a corresponding phenol (B47542). acs.orgnih.gov

For instance, the synthesis reported by You and colleagues involves the oxidative dearomatization of 4-(2-hydroxyethyl)phenol to yield a cyclohexadienone intermediate. acs.org This intermediate then undergoes a chiral phosphoric acid-catalyzed intramolecular oxo-Michael addition to form a bicyclic enone. acs.orgnih.gov This enone serves as a common precursor for the synthesis of Cleroindicins C, D, and F. nih.gov Specifically, hydrogenation of the enone moiety in Cleroindicin F furnishes Cleroindicin C. acs.org

Another powerful cascade involves the generation of o-quinone methides from substituted benzyl (B1604629) alcohols or aldehydes. acs.orgucsb.edu These reactive intermediates can then participate in intramolecular cycloadditions or reactions with nucleophiles to construct the bicyclic framework of the cleroindicins. ucsb.edu The choice of starting materials and reaction conditions allows for the diastereoselective formation of the desired products. acs.org

| Key Intermediate Type | Generation Method | Subsequent Transformation | Synthesized Cleroindicins |

| Cyclohexadienone | Oxidative dearomatization of a phenol acs.orgnih.gov | Chiral phosphoric acid-catalyzed intramolecular oxo-Michael addition acs.orgnih.gov | C, D, F nih.gov |

| o-Quinone Methide | Thermally or photochemically from substituted phenols/benzyl alcohols ucsb.edu | Intramolecular cycloaddition/nucleophilic addition ucsb.edu | C, D, E, F acs.orgnih.gov |

Enantioselective Total Synthesis Approaches

Stereochemical Elucidation and Assignment

The correct assignment of the absolute and relative stereochemistry of Cleroindicin C has been a critical aspect of its chemical investigation, with early reports containing some discrepancies that were later resolved through total synthesis.

The determination of the absolute and relative configuration of Cleroindicin C and its analogs has been achieved through a combination of spectroscopic techniques and chemical correlation. ucalgary.caslideshare.netunacademy.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC) experiments, is fundamental for establishing the connectivity of the molecule. researchgate.net

The precise spatial arrangement of atoms, or absolute configuration, is often determined by comparing the optical rotation of the synthetic material with that of the natural product. acs.org However, this can be misleading if the natural sample is not enantiomerically pure. acs.org X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a crystalline compound, but obtaining suitable crystals can be a challenge. ucalgary.ca In the absence of X-ray data, the absolute configuration is often assigned by chemical correlation to a compound of known stereochemistry or through the application of chiroptical methods like electronic circular dichroism (ECD). researchgate.net The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter once the 3D arrangement is known. slideshare.netlibretexts.org

Initial studies on the cleroindicin family were complicated by confusion regarding their stereochemical assignments and optical rotations. acs.org The enantioselective total synthesis of all known chiral cleroindicins (C-F) by Pettus and coworkers was pivotal in resolving these discrepancies. acs.orgnih.gov Their work revealed that natural samples of Cleroindicin C were partially racemic. acs.org

Furthermore, the synthesis of optically pure samples of the cleroindicins allowed for a direct and accurate measurement of their specific rotations. acs.org For example, the hydrogenation of synthetic (+)-Cleroindicin F yielded synthetic (-)-Cleroindicin C, and a comparison of its optical rotation with the natural material confirmed that the natural sample was not enantiomerically pure. acs.org This comprehensive synthetic effort brought clarity to the stereochemical assignments within the cleroindicin family. acs.org

Methodologies for Absolute and Relative Configuration Determination

Preparation of Cleroindicin C Stereoisomers and Synthetic Analogs for Research

The synthetic strategies developed for Cleroindicin C are not limited to the preparation of the natural product itself. They also provide access to its stereoisomers and a variety of synthetic analogs, which are invaluable tools for structure-activity relationship (SAR) studies and for probing the biological mechanisms of action. nih.govcore.ac.uk

By modifying the chiral catalysts or starting materials in the enantioselective syntheses, chemists can intentionally prepare the unnatural enantiomer of Cleroindicin C or other diastereomers. scholaris.ca For example, the reduction of synthetic Cleroindicin C can lead to the formation of iso-Cleroindicin E, a stereoisomer. acs.org

Furthermore, the key synthetic intermediates, such as the bicyclic enones, can be subjected to a range of chemical transformations to introduce different functional groups or to modify the core structure. nih.gov This allows for the creation of a library of Cleroindicin C analogs with diverse substitution patterns. These analogs can then be used to investigate which structural features are essential for any observed biological activity.

Iv. Biosynthetic Pathways of Cleroindicin C

Proposed Biogenetic Origins of Cleroindicin C

The biogenetic origin of Cleroindicin C is rooted in the metabolism of phenylethanoids. The biosynthetic precursor for the cyclohexylethanoid class is widely believed to be salidroside (B192308), which is the glucoside of tyrosol. nsf.gov The central event in the formation of the characteristic cyclohexene (B86901) ring system is the oxidative dearomatization of a phenolic precursor like a derivative of salidroside. nsf.govacs.org This transformation leads to the formation of a benzoquinol-containing intermediate, a crucial branching point in the biosynthesis of various cyclohexylethanoids. nsf.gov The scalemic nature of many isolated cleroindicins, including potentially Cleroindicin C, suggests that some steps in the biosynthetic pathway may proceed through non-enzymatic or stereochemically promiscuous enzymatic reactions, leading to mixtures of enantiomers. nsf.gov

Precursor Compounds and their Biotransformation

The proposed biosynthetic pathway to Cleroindicin C involves several key precursor compounds and transformations.

Tyrosol and Salidroside : The journey begins with tyrosol, which is glycosylated to form salidroside (2). nsf.gov

Oxidative Dearomatization to Cornoside (B211721) : Salidroside undergoes an oxidative dearomatization to form cornoside (3), a key benzoquinol intermediate that is widely distributed in plants. nsf.gov

Formation of Dihydrocornoside : It is proposed that subsequent biological transformations, such as semireduction, convert cornoside into dihydrocornoside (4). nsf.gov Another related precursor, a syn-diol (5), could be formed via hydration of cornoside. nsf.gov

Intramolecular Cyclization : The aglycons (the non-sugar portion) of dihydrocornoside and the syn-diol are considered the direct precursors to Cleroindicin C (6) and its diastereomer Cleroindicin D (7). nsf.gov This final key step is believed to occur via an intramolecular conjugate addition, where the hydroxyl group of the ethanol (B145695) side chain attacks the cyclohexene ring to form the fused furan (B31954) ring characteristic of the cleroindicins. nsf.gov It is noteworthy that the aglycons of dihydrocornoside and the syn-diol have been found to be racemic, which could account for the isolation of cleroindicins as scalemic mixtures. nsf.gov

Enzymatic Systems Implicated in Biosynthesis (if identified)

While the specific enzymes that catalyze every step in the Cleroindicin C pathway are not yet fully identified, research on related compounds provides significant clues.

A key enzyme implicated in the biosynthesis of the precursor, cornoside, is salidroside monooxygenase . This cytochrome P450 enzyme has been shown to catalyze the oxidative dearomatization of salidroside to form cornoside. nsf.gov Cytochrome P450 enzymes are a large and diverse group of enzymes that often catalyze oxidative reactions in secondary metabolism. nsf.govsmolecule.com

Furthermore, in the biosynthesis of the closely related Cleroindicin F, a unique cytochrome P450 monooxygenase has been suggested to be responsible for the spiro ring formation, highlighting the critical role of this enzyme family in the diversification of the cleroindicin framework. smolecule.com It is highly probable that similar enzymatic systems are involved in the subsequent reduction and cyclization steps leading from cornoside to Cleroindicin C.

Relationship to the Biosynthesis of Other Cyclohexylethanoids and Related Natural Products

The biosynthesis of Cleroindicin C is intricately linked with that of a variety of other cyclohexylethanoid natural products, sharing common precursors and mechanistic strategies.

Shared Precursors : Cleroindicin C shares its biosynthetic origins from tyrosol and salidroside with numerous other compounds, including its own diastereomer, Cleroindicin D. nsf.gov

Common Intermediates : The benzoquinol intermediate, cornoside, is a central branching point. The aglycon of cornoside can spontaneously cyclize to form Cleroindicin F (8), also known as rengyolone. nsf.govmdpi.com Dihydrocornoside (4) and the syn-diol (5), the proposed immediate precursors to Cleroindicins C and D, are themselves derived from cornoside. nsf.gov

Biomimetic Synthesis : Laboratory syntheses have mimicked these proposed biosynthetic transformations. For instance, the oxidative dearomatization of tyrosol derivatives has been achieved using reagents like singlet oxygen or thallium(III) perchlorate (B79767) to produce intermediates that can then cyclize to form various cleroindicins. nsf.gov

Structural Diversity from a Common Pathway : This shared biosynthetic pathway demonstrates how a small number of precursor molecules and reaction types (oxidation, reduction, cyclization) can lead to a diverse array of natural products like rengyol, rengyoxide, and other cleroindicins. nsf.govacs.org The scalemic nature of the cleroindicins, confirmed through enantioselective chemical synthesis, is a key characteristic that has important implications for understanding the biosynthesis of the entire class of cyclohexylethanoid natural products. nsf.gov

V. Investigation of Biological Activities and Molecular Mechanisms of Cleroindicin C

In Vitro Biological Activity Profiling Methodologies

The initial assessment of a compound's therapeutic potential relies on a variety of in vitro screening methods. These assays provide a foundational understanding of a compound's biological effects in a controlled laboratory setting.

Cell-based assays are fundamental tools for gauging the biological relevance of a compound like Cleroindicin C. These assays utilize living cells to evaluate the compound's effect on cell viability, proliferation, or specific cellular functions, offering preliminary insights into its potential as an antimicrobial, anticancer, or neuroprotective agent. nih.govresearchgate.net

Antimicrobial Activity: The antimicrobial properties of Cleroindicin C have been demonstrated against several pathogenic bacteria. Standard methodologies for this screening include broth microdilution and agar (B569324) well diffusion assays. plos.orgnih.gov In these tests, various concentrations of the compound are incubated with bacterial cultures, and the minimum inhibitory concentration (MIC)—the lowest concentration that prevents visible bacterial growth—is determined. plos.org Cleroindicin C has shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.

Anticancer Activity: Preliminary anticancer activity is often evaluated using cytotoxicity assays on various cancer cell lines. nih.gov The MTT or MTS assay is a widely used colorimetric method that measures the metabolic activity of cells, which corresponds to the number of viable cells. nih.govmdpi.com This provides an indication of the compound's ability to inhibit cancer cell proliferation. nih.gov While initial research suggests potential anti-tumor properties for Cleroindicin C, which may involve the inhibition of cell proliferation pathways, specific data from such assays on this compound are still emerging.

Neuroprotective Activity: Assessing neuroprotective potential involves using neuronal cell models, such as the SH-SY5Y neuroblastoma cell line or primary neurons, which can be subjected to neurotoxic insults to mimic neurodegenerative conditions. unibo.itmednexus.org The neuroprotective effect of a test compound is then measured by its ability to preserve cell viability and function despite the toxic challenge. unibo.itmednexus.org Computational studies pointing to Cleroindicin C's interaction with the FUS protein, implicated in neurodegeneration, suggest its potential for neuroprotection, which warrants further investigation through these cell-based models. nih.govnih.gov

Table 1: Summary of Reported In Vitro Biological Activities of Cleroindicin C This table is interactive. You can sort and filter the data.

| Activity Type | Target Organism/Cell Type | Observed Effect | Source(s) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibitory effects | |

| Antibacterial | Escherichia coli | Efficacy against the bacterium | |

| Antifungal | Candida albicans | Antifungal properties | |

| Antiprotozoal | Leishmania species | Potential therapeutic effects | |

| Neuroprotective | FUS Protein (implicated in dementia) | High binding affinity, potential inhibitor | nih.gov, nih.gov |

Enzyme inhibition is a common mechanism of action for many therapeutic agents. nih.gov Assays designed to measure a compound's ability to inhibit specific enzymes are crucial in drug discovery. biocompare.com These assays typically involve incubating the enzyme, its substrate, and the potential inhibitor, then measuring the rate of product formation. nih.gov

For Cleroindicin C, it is hypothesized that its biological activities may stem from the inhibition of certain enzymes. Kinase inhibition assays, for instance, are frequently used in anticancer drug screening, as kinases are key regulators of cell signaling pathways involved in cell proliferation. nih.gov Given the computational evidence of Cleroindicin C's strong interaction with the FUS protein, further studies could explore its potential to inhibit enzymes involved in pathways associated with FUS protein function or dysfunction. nih.govnih.gov However, specific enzyme inhibition assay data for Cleroindicin C remains an area for future research.

Cell-Based Assays for Activity Screening (e.g., antimicrobial, anticancer, neuroprotective)

Elucidation of Cellular and Molecular Targets

Identifying the specific molecular targets and cellular pathways affected by a compound is critical to understanding its mechanism of action. This involves moving from broad activity screening to more focused mechanistic studies.

A significant breakthrough in understanding Cleroindicin C's mechanism of action has come from protein interaction studies, particularly concerning the FUS (Fused in Sarcoma) protein. nih.gov The FUS protein is implicated in neurodegenerative diseases like dementia. nih.gov Computational molecular docking studies have been employed to investigate the interaction between Cleroindicin C and the FUS protein. nih.gov These studies predict the binding affinity and the stability of the compound-protein complex. nih.gov

Results indicate that Cleroindicin C has a substantial binding affinity for the FUS protein, suggesting it could act as a potential inhibitor. nih.govnih.gov The analysis highlighted a high binding affinity score and a low Root Mean Square Deviation (RMSD) value, which implies a stable and precise interaction within the protein's binding pocket. nih.govvulcanchem.com

Table 2: Molecular Docking Results of Selected Compounds with FUS Protein This table is interactive. You can sort and filter the data.

| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Source(s) |

|---|---|---|---|

| Cleroindicin C | -10.12 | 0.77 | nih.gov, vulcanchem.com |

| Dehydroxymethylflazine | -10.17 | 1.59 | vulcanchem.com |

| Nimbinin | -9.74 | 1.42 | vulcanchem.com |

| [2-(9H-pyrido[3,4-b]indol-1-yl)furan-3-yl]methanol | -9.13 | 1.85 | vulcanchem.com |

| 4-methoxydianthramide B | -8.95 | 1.02 | vulcanchem.com |

While the precise cellular pathways modulated by Cleroindicin C are not yet fully understood, its identified biological activities and molecular interactions provide clues. The potential anti-tumor activity may involve the modulation of signaling pathways that control cell proliferation and apoptosis.

The interaction with the FUS protein strongly suggests an influence on pathways related to neurodegeneration. nih.govnih.gov Dysregulation of the FUS protein is associated with cellular stress and the formation of protein aggregates, hallmarks of diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. nih.gov Therefore, Cleroindicin C may impact pathways involved in protein homeostasis (proteostasis), RNA metabolism, and DNA repair, all of which are regulated by the FUS protein. Further research using techniques like transcriptomics or proteomics on cells treated with Cleroindicin C would be necessary to map the affected pathways comprehensively.

Protein Interaction Studies (e.g., FUS protein)

Computational Approaches in Mechanism of Action Studies

Computational methods are increasingly integral to drug discovery and mechanistic studies, offering a rapid and cost-effective way to predict and analyze molecular interactions. nih.govresearchgate.net

In the investigation of Cleroindicin C, computational tools have been pivotal. nih.gov Machine learning algorithms, specifically the Random Forest algorithm, were used to screen a large dataset of phytochemicals to identify potential FUS protein inhibitors, which led to the selection of Cleroindicin C for further analysis. nih.govnih.gov

Following this initial screening, molecular docking simulations using software like AutoDock Vina were performed. nih.govnih.gov These simulations predicted how Cleroindicin C fits into the binding pocket of the FUS protein and calculated its binding affinity. nih.govresearchgate.net The results showed a high affinity, suggesting a strong and specific interaction. nih.govnih.gov

To further validate these findings, molecular dynamics (MD) simulations were conducted. nih.govvulcanchem.com These simulations, run over nanoseconds, model the movement of the compound and the protein over time, providing insights into the stability of their interaction. vulcanchem.com For the FUS protein-Cleroindicin C complex, MD simulations confirmed a stable association, reinforcing the potential of Cleroindicin C as a modulator of FUS protein function. nih.govvulcanchem.com These computational explorations provide a strong foundation for subsequent experimental validation and highlight the potential of natural compounds in targeting complex diseases. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of Cleroindicin C, these simulations have been crucial in identifying its potential as an inhibitor of specific proteins. Studies have focused on docking Cleroindicin C against the Fused in Sarcoma (FUS) protein, which is implicated in neurodegenerative diseases like dementia. researchgate.net

Using tools such as AutoDock Vina, researchers have calculated the binding affinity of Cleroindicin C to the FUS protein. nih.gov The results indicated a strong and specific interaction, with a high binding affinity of -10.12 kcal/mol. nih.gov This strong affinity suggests a stable binding conformation. nih.gov When compared with other phytochemicals screened in the same study, Cleroindicin C emerged as one of the top candidates for FUS protein inhibition. nih.gov The low root-mean-square deviation (RMSD) value further supports the stability of this interaction, indicating that Cleroindicin C forms precise and stable connections within the binding pocket of the FUS protein. researcher.life

Molecular Dynamics Simulations

To further validate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations provide a detailed view of the dynamic changes in a protein-ligand complex over time.

Cleroindicin C's interaction with the FUS protein has been subjected to extensive MD simulations, typically over a period of 100 nanoseconds. The results of these simulations corroborate the findings from molecular docking, confirming a stable association between Cleroindicin C and the FUS protein. researchgate.net Analysis of the root mean square deviation (RMSD) for the protein's backbone atoms showed that after an initial equilibration period, the FUS-Cleroindicin C complex maintained a stable conformation, with RMSD values oscillating between approximately 2.0 and 4.5 Å. Further analyses, such as Root Mean Square Fluctuation (RMSF) and Secondary Structure Elements (SSE), have helped identify specific amino acid residues in the FUS protein that are critical for the high-affinity binding of Cleroindicin C. These simulations suggest that the protein's structural integrity is maintained upon binding to the compound.

Vi. Structural Modification and Analog Design for Cleroindicin C Research

Strategies for Chemical Derivatization of Cleroindicin C

Chemical derivatization of Cleroindicin C and its precursors is a key strategy for creating a library of related compounds for biological evaluation. These modifications primarily target the functional groups and stereocenters of the molecule.

Common chemical reactions employed in the derivatization of Cleroindicin C and its synthetic intermediates include:

Oxidation: The oxidation of precursor molecules is a fundamental step in the synthesis of the cleroindicin core structure. Reagents such as oxone are used for the oxidative dearomatization of phenolic starting materials, a key process in forming the cyclohexadienone intermediate. acs.orgnih.gov Oxidation can also interconvert cleroindicin analogs; for instance, the oxidation of (-)-Cleroindicin E has been shown to yield (-)-Cleroindicin C.

Reduction: Reduction reactions are crucial for modifying the carbonyl group and other functionalities. The hydrogenation of the enone moiety in Cleroindicin F using a palladium on carbon (Pd/C) catalyst is a direct route to synthesize Cleroindicin C. acs.orgnih.gov Different reducing agents can lead to various stereochemical outcomes, as seen in the reduction of Cleroindicin C with samarium diiodide, which produces a mixture favoring Cleroindicin E.

Substitution: The hydroxyl group on the Cleroindicin C molecule can be targeted for substitution reactions to introduce different functional groups, potentially altering the compound's solubility, stability, and biological target interactions.

Cyclization: Intramolecular reactions, such as the oxo-Michael addition, are pivotal in constructing the bicyclic framework from acyclic precursors. acs.orgnih.govcore.ac.uk The conditions of these cyclizations can be controlled to achieve desired stereoselectivity. core.ac.uk

The synthesis of derivatives is often not a direct modification of the final Cleroindicin C natural product but rather a divergent approach from a common intermediate. For example, a cyclohexadienone precursor can be selectively treated to yield Cleroindicin C, D, or F, demonstrating the versatility of synthetic routes in generating a family of related compounds. acs.orgnih.gov

Rational Design Principles for Novel Cleroindicin C Analogs

The design of new Cleroindicin C analogs is guided by principles aimed at achieving specific therapeutic goals, such as enhanced potency or improved selectivity. vulcanchem.com This process integrates both synthetic strategies and computational methods.

Key Design Principles:

Asymmetric Synthesis and Desymmetrization: A major focus in analog design is the control of stereochemistry, which is critical for biological activity. vulcanchem.com Catalytic asymmetric dearomatization and desymmetrization of symmetrical cyclohexadienone precursors are advanced strategies to produce enantiomerically enriched cleroindicin analogs. acs.orgnih.govcore.ac.uk Chiral phosphoric acids and Cinchona alkaloid-derived catalysts have been successfully employed to induce high enantioselectivity in key cyclization steps. acs.orgcore.ac.ukacs.org

Bioinspired Synthesis: The presumed biosynthetic pathway of cleroindicins, involving the dearomatization of a phenolic precursor, inspires laboratory syntheses. nsf.gov This biomimetic approach allows for the creation of the core cleroindicin scaffold, which can then be further modified. researchgate.net

Computational Modeling: To understand how Cleroindicin C and its analogs interact with biological targets, researchers use computational tools like molecular dynamics (MD) simulations and molecular docking. These methods can predict the binding affinity and identify key interactions between the compound and a target protein, guiding the design of new derivatives with potentially stronger or more specific binding.

Scaffold Modification: While maintaining the core bicyclic structure, modifications can be introduced to the carbon skeleton. This includes changing the size of the rings or introducing different substituents to explore new chemical space and alter physicochemical properties like lipophilicity and solubility. slideshare.net

The enantioselective total synthesis of various cleroindicins has been instrumental in clarifying their absolute stereochemistry and has provided a robust platform for the rational design of new, stereochemically pure analogs. researchgate.net

Influence of Structural Variations on Investigated Biological Properties (Structure-Activity Relationships)

Structure-activity relationship (SAR) studies are essential for understanding which molecular features of Cleroindicin C are responsible for its biological effects. By comparing the activities of various analogs, researchers can deduce the importance of specific functional groups and stereochemical configurations. vulcanchem.comdrugdesign.org

Key SAR Findings for Cleroindicin and Related Scaffolds:

Stereochemistry: The stereochemistry at the 3a and 7a positions is crucial for biological activity. vulcanchem.com The synthesis of different stereoisomers of cleroindicins has shown that enantiomers can have different biological effects, highlighting the importance of producing single-enantiomer compounds for targeted therapies. acs.orgnih.gov

The Cyclohexanone (B45756) Moiety: The carbonyl group within the cyclohexanone ring is a key feature. Its reduction, as in the conversion of Cleroindicin C to Cleroindicin E, alters the molecule's planarity and hydrogen bonding capacity, which can impact biological activity.

The Tetrahydrofuran (B95107) Ring: The oxygen atoms in the tetrahydrofuran ring are potential hydrogen bond acceptors, and modifications to this ring system are likely to influence target binding. drugdesign.org

Substituents on the Bicyclic Core: The introduction of different substituents on the cyclohexadienone scaffold, from which cleroindicins are derived, has been shown to significantly impact biological activity. Studies on related jacaranone (B1672724) derivatives, which also feature a cyclohexadienone core, demonstrated that adding different nitrogen-containing groups led to a range of antiproliferative and antiprotozoal activities. nih.gov For example, a morpholine-containing derivative exhibited potent antitrypanosomal activity, while a pyridine-dicarboximide derivative was inactive. nih.gov

The table below summarizes the relationship between structural features of Cleroindicin C and its precursors/analogs and their role in synthesis and potential activity.

| Compound/Intermediate | Structural Feature/Modification | Implication for Synthesis/Activity |

| 4-(2-hydroxyethyl)phenol | Phenolic precursor | Starting material for oxidative dearomatization to form the core cyclohexadienone structure. acs.orgnih.gov |

| Cyclohexadienone Precursor | Symmetrical intermediate with a hydroperoxyl group | Key branch point in synthesis; can be desymmetrized and selectively reduced or modified to yield Cleroindicin C, D, or F. acs.orgnih.gov |

| Cleroindicin F | Contains an enone system (conjugated double bond) in the cyclohexene (B86901) ring | Direct precursor to Cleroindicin C via hydrogenation of the C=C double bond. acs.orgnih.gov The enone is a potential site for Michael addition reactions, allowing for further derivatization. |

| Cleroindicin C | Saturated cyclohexanone ring; specific (3aR,7aS) stereochemistry | The target natural product. Its stereochemistry is critical for its defined biological interactions. vulcanchem.com The carbonyl and hydroxyl groups are key sites for potential interactions with biological targets. |

| Cleroindicin D | Contains an epoxide ring | The epoxide is a reactive functional group that can interact with biological nucleophiles, potentially leading to a different mechanism of action compared to Cleroindicin C. |

| Cleroindicin E | Carbonyl group of Cleroindicin C is reduced to a hydroxyl group | Change in planarity and hydrogen-bonding capability at this position, which would alter its binding profile to target proteins. |

Systematic modification of the Cleroindicin C structure, guided by these SAR insights, is a promising avenue for the development of optimized analogs with improved potency and selectivity for various therapeutic applications. vulcanchem.com

Vii. Future Directions and Research Perspectives for Cleroindicin C

Emerging Methodologies for Studying Cleroindicin C

The study of complex natural products like Cleroindicin C is increasingly driven by a synergy between advanced synthetic chemistry and powerful computational tools. These emerging methodologies are pivotal for elucidating its properties and interactions at a molecular level.

Computational and Simulation Techniques: Recent research has highlighted the utility of computational approaches in predicting the therapeutic potential of Cleroindicin C. nih.gov Machine learning algorithms, such as the Random Forest algorithm, have been employed to screen phytochemical datasets and identify promising candidates like Cleroindicin C as potential inhibitors of specific protein targets. nih.gov Following this initial screening, molecular docking tools like AutoDock Vina are used to model the interaction between Cleroindicin C and its target protein, predicting binding affinities and stable conformations. nih.gov

To further refine these static models, Molecular Dynamic (MD) simulations, often using software like GROMACS, provide an all-atom, dynamic representation of the compound-protein complex over time. nih.gov These simulations, which can run for durations such as 100 nanoseconds, help in assessing the stability of the interaction and identifying the key amino acid residues involved in the binding process. nih.gov This computational pipeline offers a powerful, resource-efficient way to prioritize research efforts before embarking on more intensive laboratory work. nih.gov

Advanced Synthesis and Analytical Methods: The chemical synthesis of Cleroindicin C remains a key area of methodological development. Enantioselective total synthesis is crucial for producing optically pure samples for biological testing and for confirming the absolute stereochemistry of the natural product. vulcanchem.com Key synthetic strategies that have been developed include:

Asymmetric Dearomatization: This is a cornerstone of Cleroindicin synthesis. Techniques such as chiral phosphoric acid-catalyzed intramolecular oxo-Michael additions are used to achieve the desymmetrization of cyclohexadienone precursors, establishing the core bicyclic structure with high enantioselectivity. acs.orgnih.gov

Oxidative Dearomatization: The use of hypervalent iodine(III) reagents to induce the oxidative dearomatization of phenolic starting materials is a useful approach for preparing the necessary cyclohexadienone intermediates. researchgate.net

Sequential o-Quinone Methide Chemistry: This approach has also proven valuable in the enantioselective synthesis of the cleroindicin family of compounds. vulcanchem.comacs.org

For structural confirmation and validation, a combination of advanced spectroscopic and analytical techniques is indispensable. High-resolution mass spectrometry (HR-MS) and various Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and 2D-COSY, are essential for confirming the molecular structure and connectivity. Ultimately, X-ray crystallography provides the definitive determination of the compound's absolute stereochemistry.

Table 1: Methodologies for Cleroindicin C Research

| Category | Methodology | Application/Purpose | References |

|---|---|---|---|

| Computational | Machine Learning (e.g., Random Forest) | Screening phytochemical databases to identify potential inhibitors. | nih.gov |

| Molecular Docking (e.g., AutoDock Vina) | Predicting binding affinity and interaction poses with protein targets. | nih.gov | |

| Molecular Dynamics (MD) Simulations | Assessing the stability of compound-protein complexes over time. | nih.gov | |

| Synthetic | Asymmetric Dearomatization | Creating the chiral core structure from symmetric precursors. | acs.orgnih.gov |

| Oxidative Dearomatization | Synthesizing key cyclohexadienone intermediates from phenols. | researchgate.net | |

| Analytical | NMR Spectroscopy (¹H, ¹³C, 2D-COSY) | Confirming molecular connectivity and structure. | |

| High-Resolution Mass Spectrometry (HR-MS) | Determining accurate molecular weight and formula. |

Unexplored Biological Activities and Mechanistic Pathways

While initial studies have provided glimpses into the bioactivity of Cleroindicin C, its full potential remains largely untapped. The exact mechanism of action for its observed effects is not yet fully understood, presenting a significant area for future investigation.

Current research has identified Cleroindicin C as a potential inhibitor of the FUS (Fused in Sarcoma) protein, which is implicated in neurodegenerative diseases like dementia. nih.govvulcanchem.com Molecular modeling suggests a high binding affinity and stable interaction, but this has primarily been explored through computational and in vitro work. nih.gov There is a clear need to expand these findings, particularly as specific research on Cleroindicin C's role in neurodegenerative conditions is scarce. nih.gov

Beyond its potential neuroprotective role, preliminary research suggests that Cleroindicin C may possess anti-tumor and anti-inflammatory properties. These activities, however, require substantial further investigation to identify the specific cellular pathways and molecular targets involved. For instance, its anti-tumor activity might stem from the inhibition of enzymes or signaling pathways critical for cancer cell proliferation. Similarly, exploring its effects on inflammatory mediators and pathways is a promising avenue.

Other potential biological activities that warrant exploration include its antimicrobial and cytotoxic effects. The mechanisms underlying these potential activities are still being elucidated, but may involve interactions with key metabolic enzymes, such as cytochrome P450, which could also have implications for the compound's bioavailability. Future studies should aim to broaden the scope of biological screening to uncover new therapeutic applications for this natural product. vulcanchem.com

Research Challenges and Opportunities in Cleroindicin C Chemistry and Biology

The path to fully understanding and utilizing Cleroindicin C is paved with both challenges and significant opportunities.

Research Challenges:

Mechanistic Uncertainty: A primary challenge is the lack of a clear understanding of the molecular mechanisms behind its biological activities. Without this knowledge, rational drug design and optimization are significantly hindered.

Validation in Biological Systems: Promising computational and in vitro findings must be validated through rigorous in vivo studies to assess the efficacy, pharmacokinetics, and safety of Cleroindicin C in living organisms. vulcanchem.com This transition from laboratory models to preclinical studies represents a major hurdle.

Synthesis and Scalability: While enantioselective total syntheses have been achieved, these are often complex, multi-step processes. vulcanchem.comacs.org Furthermore, industrial-scale production methods for Cleroindicin C are not well-documented, with current supplies relying on laboratory-scale synthesis. Developing more efficient and scalable synthetic routes is essential for future development.

Stereochemical Stability: Research on the related compound, Cleroindicin F, has shown that it can be nearly racemic in its natural form and can racemize under slightly basic conditions. acs.org While other natural cleroindicins, including C, appear more stable, the potential for stereochemical instability during synthesis or under physiological conditions is a factor that must be carefully managed. acs.org

Research Opportunities:

Therapeutic Agent Development: Cleroindicin C's potential anti-tumor, anti-inflammatory, and neuroprotective activities make it a strong candidate for development into new therapeutic agents. nih.govvulcanchem.com

Structure-Activity Relationship (SAR) Studies: The unique structure of Cleroindicin C provides an excellent scaffold for chemical modification. vulcanchem.com Systematic SAR studies could lead to the creation of novel derivatives with enhanced potency, greater selectivity for their biological targets, or improved pharmacokinetic properties. vulcanchem.com

Model for Chemical Synthesis: The compound serves as an important model for studying and developing new methodologies in asymmetric dearomatization reactions, a key transformation in modern organic chemistry. nih.gov The insights gained could be applied to the synthesis of a wide range of other complex molecules. nih.gov

Drug Discovery Platform: The dearomatized polycyclic skeleton of Cleroindicin C represents a structurally diverse and complex scaffold. nih.gov Such three-dimensional structures are highly sought after in drug discovery as they can offer novel interactions with biological targets compared to flatter aromatic molecules. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cleroindicin A |

| Cleroindicin C |

| Cleroindicin D |

| Cleroindicin F |

Q & A

Q. How can researchers address reproducibility issues in Cleroindicin C’s reported pharmacokinetic parameters?

- Methodological Answer : Standardize in vivo protocols using harmonized guidelines (e.g., FDA Bioanalytical Method Validation). Open-source sharing of raw mass spectrometry files (via repositories like MetaboLights) allows independent verification. Cross-lab collaborations using blinded samples reduce platform-specific variability .

Q. What mixed-methods approaches integrate ethnopharmacological data with Cleroindicin C’s mechanistic studies?

- Methodological Answer : Ethnographic interviews with traditional healers (recorded and thematically analyzed) identify historical usage patterns. These qualitative data guide quantitative assays (e.g., screening for cited ailments). Triangulation with metabolomic profiling of traditional preparations validates bioactive compound synergy .

Longitudinal and Stability Studies

Q. What methodologies assess Cleroindicin C’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis track degradation. Forced degradation (acid/base/oxidative stress) identifies major breakdown products. Kinetic modeling (Arrhenius equation) predicts shelf-life. Solid-state NMR monitors crystallinity changes affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.